6-TERT-BUTYL-N-(4-ETHOXYPHENYL)-2-PROPANAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE
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Overview
Description
6-TERT-BUTYL-N-(4-ETHOXYPHENYL)-2-PROPANAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of benzothiophene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-TERT-BUTYL-N-(4-ETHOXYPHENYL)-2-PROPANAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzothiophene core: This can be achieved through cyclization reactions involving thiophene and benzene derivatives.
Introduction of the tert-butyl group: This step might involve Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst.
Attachment of the ethoxyphenyl group: This can be done through nucleophilic aromatic substitution or other coupling reactions.
Formation of the propionylamino group: This step might involve acylation reactions using propionyl chloride and an amine.
Final assembly: The final compound is formed by coupling the intermediate products under specific reaction conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.
Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts like palladium or copper.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, benzothiophene derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene derivatives: Compounds like raloxifene and bazedoxifene, which are used in medicine.
Other carboxamides: Compounds like capsaicin and anandamide, which have biological activity.
Uniqueness
6-TERT-BUTYL-N-(4-ETHOXYPHENYL)-2-PROPANAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE might have unique properties due to the specific arrangement of functional groups, which could confer distinct biological activity or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C24H32N2O3S |
---|---|
Molecular Weight |
428.6 g/mol |
IUPAC Name |
6-tert-butyl-N-(4-ethoxyphenyl)-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C24H32N2O3S/c1-6-20(27)26-23-21(18-13-8-15(24(3,4)5)14-19(18)30-23)22(28)25-16-9-11-17(12-10-16)29-7-2/h9-12,15H,6-8,13-14H2,1-5H3,(H,25,28)(H,26,27) |
InChI Key |
DPFNNDMADNIKOP-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=C(C2=C(S1)CC(CC2)C(C)(C)C)C(=O)NC3=CC=C(C=C3)OCC |
Canonical SMILES |
CCC(=O)NC1=C(C2=C(S1)CC(CC2)C(C)(C)C)C(=O)NC3=CC=C(C=C3)OCC |
Origin of Product |
United States |
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